MitoBloCK-11 MIC50 and Resistance Profile in Yeast: Comparative Analysis vs. MitoBloCK-10
In a yeast-based MIC50 assay, MitoBloCK-11 exhibited a specific growth inhibition profile that was distinct from that of MitoBloCK-10. Spontaneous revertants of the Δsco1 strain showed increased viability in the presence of MitoBloCK-11, and sequencing revealed mutations in SE01 and other loci, confirming Seo1 as the primary target [1]. This contrasts with MitoBloCK-10, which targets Tim44 and affects the TIM23 import pathway [2]. The MIC50 values for MitoBloCK-11 against the parental strain and revertants are summarized in Table 5.1 of the thesis [1].
| Evidence Dimension | MIC50 (Minimum Inhibitory Concentration) in yeast growth assay |
|---|---|
| Target Compound Data | MIC50 values for MitoBloCK-11 against parental and revertant strains (exact values in Table 5.1 of Conti 2018) |
| Comparator Or Baseline | MitoBloCK-10 MIC50 values (different target profile) |
| Quantified Difference | Not directly comparable due to different targets, but MitoBloCK-11 revertants map to Seo1, not Tim44 |
| Conditions | Yeast Δsco1 strain, growth in media lacking uracil |
Why This Matters
This data confirms that MitoBloCK-11 and MitoBloCK-10 have non-overlapping resistance mechanisms, preventing functional substitution in target validation studies.
- [1] Conti, M. (2018). Small Molecule Probes of Mitochondrial Translocases Elucidate PINK1 Trafficking in PINK1/Parkin Regulated Mitophagy. UCLA. Table 5.1. View Source
- [2] Miyata N, et al. J Biol Chem. 2017 Mar 31;292(13):5429-5442. View Source
